(S)-4-Mercapto-2-pyrrolidinone

Description

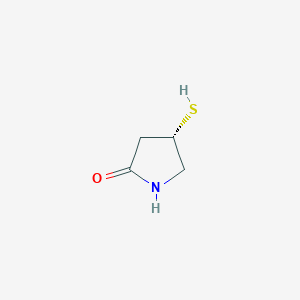

Structure

3D Structure

Properties

IUPAC Name |

(4S)-4-sulfanylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NOS/c6-4-1-3(7)2-5-4/h3,7H,1-2H2,(H,5,6)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RADPGJBZLCMARV-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440611 | |

| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184759-58-8 | |

| Record name | 4-Mercapto-2-pyrrolidinone, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184759588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-4-MERCAPTO-2-PYRROLIDINONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MERCAPTO-2-PYRROLIDINONE, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8OK8YDO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Enantioselective Synthesis and Isolation of (S)-4-Mercapto-2-pyrrolidinone

Foreword: The Strategic Value of a Chiral Synthon

In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a privileged structure, appearing in a vast array of biologically active compounds and pharmaceuticals.[1][2][3] Its conformational rigidity and capacity for stereochemically diverse substitution make it an invaluable building block. The introduction of a thiol group, as in (S)-4-Mercapto-2-pyrrolidinone, adds a versatile functional handle for further molecular elaboration, making it a highly sought-after chiral synthon.

This guide provides an in-depth technical overview of the synthesis and isolation of this compound. Moving beyond a simple recitation of procedural steps, we will explore the underlying chemical logic, the rationale behind key strategic decisions in the synthetic route, and the critical parameters for ensuring stereochemical fidelity and final product purity. This document is intended for researchers, process chemists, and drug development professionals who require a robust and scalable method for accessing this important molecule.

Strategic Analysis: The Chiral Pool Approach

For the synthesis of enantiomerically pure molecules, efficiency is paramount. While de novo asymmetric synthesis has made incredible strides, the "chiral pool" approach remains a cornerstone of practical and scalable synthesis.[4][5] This strategy leverages naturally occurring, inexpensive, and enantiopure starting materials like amino acids or hydroxy acids.[6] For the synthesis of this compound, L-Aspartic acid emerges as a prime candidate due to its structural similarity to the target and its ready availability.

The core strategy involves a sequence of transformations to form the lactam ring and introduce the thiol group at the C4 position with the correct stereochemistry. A critical step in this pathway is the introduction of the sulfur functionality via a nucleophilic substitution (SN2) reaction. This reaction is inherently stereospecific, proceeding with a complete inversion of configuration at the electrophilic carbon center. This predictable stereochemical outcome is the lynchpin of the entire synthetic design.

Visualizing the Synthetic Strategy

The following workflow outlines the strategic conversion of a chiral pool starting material to the target compound, highlighting the critical stereochemical inversion step.

Caption: General workflow from L-Aspartic Acid to the target molecule.

Synthesis Protocol: A Validated Pathway from L-Aspartic Acid

The following protocol is a composite methodology derived from established literature precedents, emphasizing practical considerations and safety.[7][8][9] While the cited literature describes the synthesis of a related (R)-thione, the chemical principles are directly applicable. To achieve the target this compound, one must start with D-Aspartic acid to account for the stereochemical inversion at the SN2 step.

Key Reagents and Rationale

| Reagent | Purpose | Rationale & Expertise Insights |

| D-Aspartic Acid | Chiral Starting Material | The unnatural D-enantiomer is chosen to yield the (S)-product after the key SN2 inversion. |

| Thionyl Chloride (SOCl₂) | Esterification Catalyst | Standard reagent for converting carboxylic acids to methyl esters in methanol. |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a source of electrophilic bromine for the Hunsdiecker-type reaction to form the key bromide intermediate. |

| Potassium Thiobenzoate | Thiol Source & Nucleophile | A practical and effective nucleophile for the SN2 reaction. The resulting thiobenzoate is a stable, crystalline solid, simplifying purification. Its use avoids hazardous reagents like those in a Birch reduction needed for other protecting groups.[7] |

| Acetic Anhydride | Cyclization Agent | Promotes the intramolecular cyclization to form the 2-pyrrolidinone ring. |

| Sodium Methoxide (NaOMe) | Deprotection Agent | Provides a mild basic condition for the facile cleavage of the S-benzoyl protecting group to reveal the free thiol.[8][9] |

Step-by-Step Experimental Protocol

Step 1: Preparation of (R)-3-Bromo-4-aminobutanoic acid derivative from D-Aspartic Acid This initial multi-step sequence converts the chiral amino acid into a suitable electrophile for the key substitution reaction. The procedure involves esterification, N-protection, and conversion of the carboxylic acid to a bromide.

-

Esterification: Suspend D-Aspartic acid (1.0 eq) in methanol. Cool to 0°C and add thionyl chloride (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12-18 hours. Remove the solvent under reduced pressure to yield the dimethyl ester hydrochloride.

-

N-Protection & Selective Saponification: Protect the amine (e.g., as a Boc or Cbz derivative) and selectively saponify the α-ester to prepare for the bromination step.

-

Bromination: Treat the protected amino acid with a suitable brominating agent like NBS under appropriate conditions to yield the (R)-bromo derivative. Causality Note: This step proceeds with retention of configuration.

Step 2: SN2 Thiol Introduction with Inversion of Stereochemistry

-

Dissolve the (R)-bromo intermediate (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

Add potassium thiobenzoate (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to prevent oxidation.

-

Expertise Insight: The SN2 reaction of the (R)-bromide with thiobenzoate proceeds with complete inversion of configuration, yielding the crucial (S)-benzoylthio derivative.[7][8] This stereochemical flip is the most critical transformation in the entire sequence.

-

Perform an aqueous work-up, extracting the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.

Step 3: Lactam Formation and Deprotection

-

The crude (S)-benzoylthio intermediate is subjected to conditions that remove the N-protecting group and facilitate cyclization. For example, treatment with acetic anhydride can effect cyclization.[7]

-

Dissolve the resulting S-benzoyl protected pyrrolidinone in anhydrous methanol under a nitrogen atmosphere.

-

Add a solution of sodium methoxide in methanol (1.1 eq) at 0°C.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

-

Quench the reaction by adding a weak acid (e.g., ammonium chloride solution) and concentrate the mixture. The crude product can then be taken to the purification stage.

Isolation and Purification: Ensuring Enantiomeric Purity

The isolation of the final product requires a multi-step approach to remove impurities and, most importantly, to verify and ensure high enantiomeric excess (% ee).

Purification Workflow

Caption: Decision workflow for the purification and isolation of the target.

Protocol 1: Flash Column Chromatography

-

Objective: To remove bulk impurities from the crude product after work-up.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The polarity can be increased with methanol if the product shows high retention. For instance, a starting eluent of 20% ethyl acetate/hexanes, gradually increasing to 100% ethyl acetate, can be used.[10][11]

-

Procedure: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and analyze by TLC to identify those containing the desired product. Combine and concentrate the pure fractions.

Protocol 2: Analytical and Preparative Chiral Chromatography

The confirmation of enantiomeric purity is non-negotiable in drug development. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for this analysis.[12][13]

-

Analytical Confirmation (Quality Control):

-

Rationale: An analytical chiral method must be developed to resolve the (S) and potential (R) enantiomers. This method provides the enantiomeric excess (% ee) of the purified material.

-

Typical Conditions: Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Chiralcel® are highly effective.[14] A mobile phase of isopropanol in hexanes (for HPLC) or CO₂ with a methanol/isopropanol co-solvent (for SFC) is a good starting point.

-

-

Preparative Separation (If Necessary):

-

Rationale: If the material from column chromatography is not enantiopure (ee < 99%), preparative chiral chromatography is required. SFC is often preferred at scale due to its speed and reduced solvent consumption.[14][]

-

Procedure: The analytical method is scaled up to a larger diameter column. The racemic or enantio-enriched mixture is injected, and the separated enantiomers are collected as they elute.

-

Product Characterization

Final validation of the synthesized material is achieved through a combination of spectroscopic and physical measurements.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₇NOS | [16] |

| Molecular Weight | 117.17 g/mol | [16][17] |

| InChIKey | RADPGJBZLCMARV-VKHMYHEASA-N | [16] |

| Appearance | Typically an off-white solid or oil | General Knowledge |

Spectroscopic Data

-

¹H NMR: Expect characteristic peaks for the diastereotopic protons on the pyrrolidinone ring and the proton alpha to the thiol group.

-

¹³C NMR: The spectrum should show 4 distinct carbon signals, including the characteristic carbonyl peak of the lactam around 175-180 ppm.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.

-

Optical Rotation ([α]D): A measured specific rotation for the purified material provides confirmation of the bulk sample's enantiomeric nature. The sign and magnitude should be compared to literature values if available.

Conclusion

The synthesis of this compound via a chiral pool approach from D-Aspartic acid represents a robust, scalable, and stereochemically reliable strategy. The success of this synthesis hinges on a deep understanding of the stereospecific SN2 inversion reaction used to install the thiol functionality. Rigorous purification, particularly the application of chiral chromatography, is essential to guarantee the high enantiomeric purity required for pharmaceutical applications. This guide provides the strategic framework and practical insights necessary for researchers to confidently produce this valuable chiral building block.

References

-

Title: Facile Synthesis of (R)-4-Mercaptopyrrolidine-2-thione from L-Aspartic Acid Source: Bioscience, Biotechnology, and Biochemistry URL: [Link][7][8]

-

Title: 4-MERCAPTO-2-PYRROLIDINONE, (4S)- Source: Global Substance Registration System (GSRS) URL: [Link][16]

-

Title: Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid Source: PubMed URL: [Link][9]

-

Title: Synthesis of (2S,4S)-4-mercapto-2-(4-methylpiperazin-1-yl)methyl-1-(4-nitrobenzyloxycarbonyl)pyrrolidine Source: PrepChem.com URL: [Link][10]

-

Title: Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid Source: ResearchGate URL: [Link][4]

-

Title: Synthesis of (2S,4S)-4-mercapto- 1-(4-nitrobenzyloxycarbonyl)-2-[(2-ureidoethyl)oxymethyl]pyrrolidine Source: PrepChem.com URL: [Link][11]

-

Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link][1]

-

Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link][2]

-

Title: (R)-4-Mercapto-2-pyrrolidone Source: PubChem URL: [Link][17]

-

Title: Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products Source: PubMed Central URL: [Link][5]

-

Title: Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids Source: PubMed Central URL: [Link][6]

-

Title: Recent Advances in the Synthesis of Pyrrolidines Source: ResearchGate URL: [Link][3]

-

Title: Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View Source: PubMed Central URL: [Link][12]

-

Title: Chiral Drug Separation Source: aiche.org URL: [Link][18]

-

Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link][13]

-

Title: Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery Source: ResearchGate URL: [Link][14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Facile synthesis of (R)-4-mercaptopyrrolidine-2-thione from L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. prepchem.com [prepchem.com]

- 12. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 16. GSRS [gsrs.ncats.nih.gov]

- 17. (R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (S)-4-Mercapto-2-pyrrolidinone

This guide provides a detailed technical analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (S)-4-Mercapto-2-pyrrolidinone. As a chiral sulfur-containing lactam, this molecule represents a scaffold of significant interest in medicinal chemistry and materials science. Precise structural elucidation is paramount for understanding its biological activity and chemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a predictive framework for spectral interpretation, grounded in fundamental NMR principles and comparative data from analogous structures. While experimental data for this specific molecule is not widely published, this guide synthesizes established knowledge to provide a robust predictive analysis, complete with recommended experimental protocols for empirical validation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of this compound is presented below, with protons and carbons labeled for reference throughout this guide. The stereochemistry at the C4 position is a critical feature influencing the magnetic environment of the diastereotopic protons at C3 and C5.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The pyrrolidinone ring's constrained conformation leads to diastereotopicity for the methylene protons at C3 and C5, resulting in more complex splitting patterns than would be seen in an acyclic analogue. The predictions below are based on typical chemical shift ranges for similar functional groups and established coupling constant patterns in five-membered rings.[1][2]

Table 1: Predicted ¹H NMR Assignments for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment Notes |

| NH | 7.5 - 8.5 | Broad Singlet (br s) | N/A | Amide proton. Chemical shift is highly dependent on solvent and concentration. May exchange with D₂O. |

| H ₙ, H ₘ (C5-H₂) | 3.2 - 3.6 | Multiplet (m) | ²Jₙₘ ≈ 10-12 Hz; ³J ≈ 6-9 Hz | Diastereotopic protons adjacent to the amide nitrogen. Deshielded by the electronegative nitrogen. |

| H ₒ (C4-H) | 3.0 - 3.4 | Multiplet (m) | ³J ≈ 6-9 Hz | Methine proton adjacent to the sulfur atom. |

| H ₐ, H ₑ (C3-H₂) | 2.4 - 2.8 | Multiplet (m) | ²Jₐₑ ≈ 16-18 Hz; ³J ≈ 7-10 Hz | Diastereotopic protons adjacent to the carbonyl group. Deshielded by the C=O anisotropy. |

| SH | 1.3 - 2.0 | Triplet (t) or Broad Singlet (br s) | ³J ≈ 7-9 Hz | Thiol proton. Often appears broad due to chemical exchange.[3] Coupling to C4-H may be observed in non-polar solvents. |

Rationale for ¹H NMR Predictions

-

Chemical Shifts (δ): The chemical shifts are estimated based on the electronic environment of each proton. The amide proton (NH) is expected to be the most downfield due to the strong deshielding effect of the adjacent carbonyl group and nitrogen atom. The C5 methylene protons (Hₙ, Hₘ) are deshielded by the adjacent nitrogen, typically appearing in the 3.2-3.6 ppm range.[4] The C3 methylene protons (Hₐ, Hₑ) are influenced by the anisotropy of the carbonyl group, shifting them downfield to the 2.4-2.8 ppm region.[4] The C4 methine proton (Hₒ) is adjacent to the sulfur atom, which has a moderate deshielding effect, placing it in the 3.0-3.4 ppm range.[3] The thiol (SH) proton has a characteristic chemical shift between 1.3 and 1.5 ppm, though this can vary.[3]

-

Multiplicity and Coupling Constants (J): The rigid, non-planar structure of the pyrrolidinone ring results in fixed dihedral angles between adjacent protons, leading to predictable vicinal (³J) coupling constants.

-

Geminal Coupling (²J): The diastereotopic methylene protons at C3 and C5 will exhibit geminal coupling. For sp³ hybridized carbons, this is typically in the range of 10-18 Hz.

-

Vicinal Coupling (³J): Each methylene proton will also couple with the adjacent methine proton(s). These three-bond couplings in five-membered rings are highly dependent on the dihedral angle and are typically in the range of 6-10 Hz.[2] This will result in complex multiplets, likely doublet of doublets or triplets of doublets, for the ring protons.

-

Thiol Coupling: The SH proton can couple to the adjacent C4-H proton, which would result in a triplet if the coupling is resolved. However, in protic solvents, rapid exchange often leads to a broad singlet.[5]

-

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four carbon atoms of the pyrrolidinone ring. The chemical shifts are primarily influenced by the electronegativity of adjacent atoms and hybridization.[6][7]

Table 2: Predicted ¹³C NMR Assignments for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Notes |

| C 2 | 175 - 180 | Carbonyl carbon of the amide. Characteristically downfield.[6] |

| C 5 | 45 - 55 | Carbon adjacent to the amide nitrogen.[8] |

| C 3 | 35 - 45 | Carbon alpha to the carbonyl group. |

| C 4 | 30 - 40 | Carbon bearing the mercapto group. |

Rationale for ¹³C NMR Predictions

-

C2 (Carbonyl): The C=O carbon of the lactam is the most deshielded and will appear significantly downfield, typically above 175 ppm.[6]

-

C5: This carbon is bonded to the electronegative nitrogen atom, causing a downfield shift into the 45-55 ppm range.[8]

-

C3: As the alpha-carbon to the carbonyl, it experiences a moderate deshielding effect.

-

C4: The carbon attached to the sulfur atom is expected in the 30-40 ppm range, which is typical for carbons bonded to a thiol group.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality, reproducible NMR data for this compound, a systematic approach to sample preparation and instrument parameter selection is crucial.

Sample Preparation

-

Analyte Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.

-

DMSO-d₆: An excellent choice as it will likely solubilize the compound well and allows for the observation of exchangeable NH and SH protons as distinct, often broad, signals.

-

CDCl₃: A common, less polar solvent. The thiol proton is more likely to show coupling in this solvent.

-

D₂O: Useful for confirming the NH and SH signals, as they will exchange with deuterium and their signals will disappear from the ¹H spectrum.

-

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition Parameters

The following parameters are recommended for a mid-field (e.g., 400 MHz) spectrometer:

¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise)

-

Relaxation Delay (d1): 2-5 seconds (ensure full relaxation for accurate integration)

-

Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30')

-

Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 seconds

Advanced Structural Elucidation Workflow

For complete and unambiguous assignment, a series of 2D NMR experiments is highly recommended. This self-validating system ensures the highest level of scientific integrity.

Caption: Recommended workflow for complete NMR-based structural elucidation.

-

COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-coupled to each other, confirming the connectivity of the proton network within the pyrrolidinone ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the definitive assignment of the C3, C4, and C5 signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[9] This is invaluable for confirming the overall structure, for instance, by showing a correlation from the C5 protons to the C2 carbonyl carbon.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts, multiplicities, and coupling constants offer a solid foundation for researchers to interpret experimental data. The diastereotopicity of the methylene protons and the presence of exchangeable NH and SH protons are key features to anticipate. For absolute structural confirmation, the outlined workflow, incorporating both 1D and 2D NMR techniques, provides a robust and self-validating methodology essential for the rigorous standards of chemical and pharmaceutical research.

References

-

Bruker. "Mnova Predict | Accurate Prediction." Accessed January 12, 2026. [Link]

-

ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor." Accessed January 12, 2026. [Link]

-

Chemaxon. "NMR Predictor | Chemaxon Docs." Accessed January 12, 2026. [Link]

-

Chemistry LibreTexts. "10.10: Spectroscopy of Ethers." Last modified August 9, 2023. [Link]

-

Paton, R. S. et al. "CASCADE - Colorado State University." Accessed January 12, 2026. [Link]

-

NMRDB.org. "Predict 1H proton NMR spectra." Accessed January 12, 2026. [Link]

-

Chemistry Steps. "NMR Chemical Shift Values Table." Accessed January 12, 2026. [Link]

-

Hasan, M., Bethell, D., & Brust, M. "The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters." Journal of the American Chemical Society, 124(7), 1132–1133 (2002). [Link]

-

Human Metabolome Database. "1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245)." Accessed January 12, 2026. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Accessed January 12, 2026. [Link]

-

"CONTENTS 1. 13C NMR spectroscopy • Chemical shift." Accessed January 12, 2026. [Link]

-

Compound Interest. "A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES." (2015). [Link]

-

Bax, A., & Freeman, R. "Long-Range Proton-Carbon-13 NMR Spin Coupling Constants." Journal of the American Chemical Society, 104(4), 1099-1100 (1982). [Link]

-

Supporting Information for "Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy." Accessed January 12, 2026. [Link]

-

SpectraBase. "2-Pyrrolidone - Optional[13C NMR] - Chemical Shifts." Accessed January 12, 2026. [Link]

-

Chemguide. "interpreting C-13 NMR spectra." Accessed January 12, 2026. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. "NMR Spectroscopy :: 13C NMR Chemical Shifts." Accessed January 12, 2026. [Link]

-

Oregon State University, Department of Chemistry. "13C NMR Chemical Shift." Accessed January 12, 2026. [Link]

-

Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." Last modified August 21, 2014. [Link]

-

Chemistry LibreTexts. "Interpreting C-13 NMR Spectra." Last modified January 29, 2023. [Link]

-

"13C-NMR." Accessed January 12, 2026. [Link]

-

GSRS. "4-MERCAPTO-2-PYRROLIDINONE, (4S)-." Accessed January 12, 2026. [Link]

-

Alver, Ö., Parlak, C., & Bilge, M. "Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine." Bulletin of the Chemical Society of Ethiopia, 25(3), 437-442 (2011). [Link]

-

Royal Society of Chemistry. "Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes." Accessed January 12, 2026. [Link]

-

Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. "NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide." International Journal of Peptide and Protein Research, 7(5), 345-360 (1975). [Link]

-

ACD/Labs. "1H–1H Coupling in Proton NMR." Last modified August 21, 2025. [Link]

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Pyrrolidinone(616-45-5) 1H NMR spectrum [chemicalbook.com]

- 5. The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 9. spin.niddk.nih.gov [spin.niddk.nih.gov]

Infrared and mass spectrometry of (S)-4-Mercapto-2-pyrrolidinone

An In-depth Technical Guide to the Infrared and Mass Spectrometry of (S)-4-Mercapto-2-pyrrolidinone

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a chiral heterocyclic compound featuring a lactam, a thiol functional group, and a stereocenter. Its unique structural characteristics make it a molecule of interest in synthetic chemistry and drug development. A thorough analytical characterization is paramount for its identification, purity assessment, and structural elucidation. This technical guide provides a detailed exploration of two primary analytical techniques for this purpose: Infrared (IR) Spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings, provide field-proven experimental protocols, and offer an expert interpretation of the spectral data, grounded in established scientific principles. This document is intended for researchers, scientists, and drug development professionals who require a practical and in-depth understanding of how to apply these techniques to this compound and structurally related compounds.

Introduction to this compound

This compound is a sulfur-containing derivative of 2-pyrrolidone. The molecule possesses a five-membered lactam ring, which is a common structural motif in pharmaceuticals. The presence of a thiol (-SH) group provides a site for various chemical modifications and interactions, while the chiral center at the C4 position introduces stereospecificity that can be critical for biological activity.

Molecular Formula: C₄H₇NOS[1][2] Molecular Weight: 117.17 g/mol [1][2]

The structural features—a secondary amide within a cyclic system (lactam), a thiol group, and aliphatic C-H bonds—give rise to a distinct analytical fingerprint when probed with spectroscopic methods.

Caption: Chemical Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful, non-destructive technique that measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies.[3] The resulting spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups.

Expertise & Experience: The Rationale Behind Sample Preparation

For a solid sample like this compound, the goal is to create a preparation that minimizes light scattering and allows for efficient transmission of the IR beam. The two most common and reliable methods are Nujol mulls and potassium bromide (KBr) pellets.[4] We will focus on the KBr pellet method as it provides a spectrum free from interfering peaks that can arise from the mulling agent (e.g., Nujol, which has its own C-H absorptions).[5] The key to a high-quality KBr spectrum is the complete removal of water, as its broad O-H absorption can obscure important regions of the spectrum, and achieving a particle size smaller than the wavelength of the IR radiation to prevent scattering.[4][5]

Experimental Protocol: KBr Pellet Preparation

This protocol is designed to be a self-validating system, where the quality of the final pellet (clarity and transparency) is a direct indicator of a well-prepared sample.

-

Drying: Place finely ground, spectroscopic-grade KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Store the dried KBr in a desiccator.

-

Grinding: Add approximately 1-2 mg of this compound and ~100 mg of the dried KBr to an agate mortar.

-

Mixing & Grinding: Gently grind the mixture with an agate pestle for several minutes. The goal is to achieve a homogenous, fine powder with a consistency similar to flour. This reduces particle size to minimize scattering.[4][5]

-

Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a thin, transparent, or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment beforehand to subtract atmospheric CO₂ and H₂O absorptions.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Authoritative Grounding: Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by absorptions from its lactam and thiol groups. The following table summarizes the expected characteristic absorption bands and their assignments.

| Wavenumber (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity & Characteristics |

| ~3200-3400 | N-H Stretch (Lactam) | Medium, relatively broad due to hydrogen bonding.[6] |

| ~2960-2880 | C-H Stretch (Aliphatic CH₂) | Medium to strong, sharp peaks.[6] |

| ~2550 | S-H Stretch (Thiol) | Weak, but highly characteristic. Its position can shift based on hydrogen bonding.[7] |

| ~1680-1650 | C=O Stretch (Amide I) | Very strong, sharp. The ring strain in the 5-membered lactam shifts this to a slightly lower frequency than a typical secondary amide. |

| ~1550 | N-H Bend (Amide II) | Medium, associated with the C-N stretching mode. |

| ~1465 | C-H Bend (CH₂ Scissoring) | Medium intensity.[7] |

| ~700-600 | C-S Stretch | Weak to medium. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] It is invaluable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns. For a molecule like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a highly effective approach.

Expertise & Experience: Causality in Method Selection

GC-MS is chosen because this compound is expected to be sufficiently volatile and thermally stable to pass through a gas chromatograph. The GC provides excellent separation from any impurities before the analyte enters the mass spectrometer. Electron Ionization (EI) at a standard 70 eV is a robust, high-energy technique that induces reproducible and extensive fragmentation.[9][10] This fragmentation is key to structural elucidation, as the resulting fragment ions are characteristic of the original molecule's structure. While EI can sometimes lead to a weak or absent molecular ion peak for certain classes of compounds, for cyclic amides, a detectable molecular ion is generally expected.[8][11]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.

-

GC Separation:

-

Injector: Inject 1 µL of the solution into the GC injector, typically set to 250°C.

-

Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start with an initial oven temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.

-

Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

-

-

MS Detection (EI):

-

Ion Source: Electron Ionization (EI) at 70 eV. Set the source temperature to 230°C.

-

Mass Analyzer: Scan a mass range from m/z 40 to 200.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

-

Authoritative Grounding: Analysis of Fragmentation Patterns

The mass spectrum will show a molecular ion (M⁺˙) peak at m/z 117, corresponding to the molecular weight of the compound. The fragmentation of amides and thiols follows predictable pathways. The most likely fragmentation patterns for this compound are outlined below.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 117 | [C₄H₇NOS]⁺˙ | Molecular Ion (M⁺˙) |

| 89 | [C₃H₅NO]⁺˙ | Loss of ethene (C₂H₄) via retro-Diels-Alder-type cleavage of the ring. |

| 84 | [C₄H₆NO]⁺ | Loss of a thiol radical (•SH) from the molecular ion. This is a common cleavage for thiols. |

| 70 | [C₃H₄NO]⁺ | Alpha-cleavage next to the nitrogen, leading to the loss of the •CH₂SH radical. |

| 59 | [CH₃NCO]⁺˙ | McLafferty rearrangement, characteristic for some primary amides, though less common for cyclic systems, can result in a fragment at m/z 59.[12] |

| 43 | [C₂H₃O]⁺ | Formation of the acylium ion (CH₃CO⁺) after ring opening and subsequent cleavages.[12] |

Conclusion

The combined application of Infrared Spectroscopy and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. IR spectroscopy excels at confirming the presence of key functional groups—the lactam N-H and C=O, and the crucial S-H bond. Mass spectrometry confirms the molecular weight and provides intricate structural details through predictable fragmentation patterns, including the loss of the thiol group and characteristic cleavages of the pyrrolidinone ring. The protocols and interpretations detailed in this guide offer a robust framework for the analysis of this molecule, ensuring high confidence in its identity and structure for researchers and developers in the chemical and pharmaceutical sciences.

References

-

Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. [Link]

-

Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Semantic Scholar. [Link]

-

Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Journal of Forensic Science & Criminology - Annex Publishers. [Link]

-

Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chroma- tography/Time-of-Flight Mass Spectrometry. Annex Publishers. [Link]

-

Sample preparation for FT-IR. Northern Illinois University. [Link]

-

4-MERCAPTO-2-PYRROLIDINONE, (4S)-. gsrs. [Link]

-

(R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831. PubChem. [Link]

-

IR Spectroscopy. Chemistry LibreTexts. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Infrared Transmission Frequencies of 2-Pyrrolidone and the final product. ResearchGate. [Link]

-

INFRARED SPECTROSCOPY (IR). University of Central Florida. [Link]

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. (R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry | Journal of Forensic Science & Criminology | Open Access Journals | Annex Publishers [annexpublishers.co]

- 10. annexpublishers.com [annexpublishers.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Chemical properties and stability of (S)-4-Mercapto-2-pyrrolidinone

An In-depth Technical Guide to the Chemical Properties and Stability of (S)-4-Mercapto-2-pyrrolidinone

Introduction

This compound is a chiral heterocyclic compound featuring a pyrrolidinone backbone, a common structural motif in numerous biologically active molecules and organocatalysts.[1] The incorporation of a thiol (sulfhydryl) group at the C4 position introduces a highly reactive and functionally versatile handle, making it a valuable building block in synthetic chemistry and drug development. However, this same reactivity presents significant challenges related to the compound's stability and handling. The propensity of the thiol group to undergo oxidation necessitates a thorough understanding of its chemical behavior to ensure experimental reproducibility and the integrity of research outcomes.

This guide provides a comprehensive analysis of the chemical properties, reactivity, and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only a review of the molecule's characteristics but also field-proven protocols for its handling, storage, and analytical assessment. By explaining the causality behind experimental choices, this document serves as a practical resource for harnessing the synthetic potential of this compound while mitigating its inherent instability.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics define its physical state, structural identity, and basic behavior in chemical systems.

| Property | Value | Source |

| Molecular Formula | C₄H₇NOS | [2] |

| Molecular Weight | 117.17 g/mol | [2][3] |

| CAS Number | 184759-58-8 | [2] |

| Appearance | Assumed to be a solid or oil (related thiols can be liquids or solids) | N/A |

| SMILES | C1S | [2] |

| InChIKey | RADPGJBZLCMARV-VKHMYHEASA-N | [2] |

| Computed LogP | -0.4 | [3] |

| Stereochemistry | (S) configuration at C4 | [2] |

The structure consists of a five-membered lactam ring with a stereocenter at the carbon atom bearing the thiol group. The negative LogP value suggests that the compound is hydrophilic.[3] It is important to note the existence of its enantiomer, (R)-4-Mercapto-2-pyrrolidinone (CAS: 157429-42-0).[2][3]

Core Reactivity and Chemical Stability

The chemical behavior of this compound is dominated by the interplay between its two primary functional groups: the thiol and the lactam. Understanding their individual and combined reactivity is crucial for predicting stability and designing synthetic transformations.

The Thiol (Sulfhydryl) Group: The Center of Instability

The thiol group is the most reactive and vulnerable site on the molecule, primarily susceptible to oxidation.

Thiols are readily oxidized, particularly in the presence of atmospheric oxygen, to form disulfide-bridged dimers.[4][5] This is the most common and rapid degradation pathway for this compound. The reaction is often catalyzed by trace metal ions and is influenced by the pH of the medium.

-

Mechanism: The process typically involves the deprotonation of the thiol to a thiolate anion, which is a potent nucleophile. The thiolate then attacks another thiol molecule (or is oxidized by other means) to form the disulfide bond. This process can occur simply upon exposure to air.[5]

Caption: Primary oxidative degradation pathways for the thiol group.

Under more forceful oxidizing conditions, using reagents like hydrogen peroxide or potassium permanganate, the sulfur atom can be further oxidized to form sulfinic and ultimately sulfonic acids.[5]

The thiol group is weakly acidic (pKa typically around 8-10 for alkanethiols) and can be deprotonated by bases to form a thiolate. This anion is a strong nucleophile and can participate in a variety of reactions, including:

-

S-Alkylation: Reaction with alkyl halides to form thioethers.

-

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

-

Thioester Formation: Reaction with acyl chlorides or other activated carboxylic acid derivatives.

The Lactam Ring: Conditional Stability

The five-membered lactam ring is generally stable under neutral conditions but can be compromised by harsh pH.

In the presence of strong aqueous acids or bases, the amide bond of the pyrrolidinone ring can undergo hydrolysis.[6] This irreversible reaction results in ring-opening to form the corresponding amino acid, (S)-4-mercapto-3-aminobutanoic acid. This degradation pathway is typically slower than thiol oxidation and requires forcing conditions (e.g., elevated temperature, concentrated acid/base).

Caption: Hydrolytic ring-opening of the lactam under harsh conditions.

Handling, Storage, and Disposal: A Practical Guide

Given the high reactivity of the thiol group, establishing strict handling protocols is not merely a suggestion but a requirement for obtaining reliable and reproducible experimental results.

Protocol for Safe Handling in an Inert Atmosphere

Causality: The primary goal of this protocol is to prevent contact with atmospheric oxygen, which initiates the rapid and often uncontrolled oxidation to the disulfide dimer.[5] The offensive odor of thiols is another key consideration, which this procedure helps to contain.[7][8]

Methodology:

-

Preparation: All operations should be conducted within a fume hood or, preferably, an inert atmosphere glovebox. If using Schlenk techniques, ensure all glassware is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

Reagent Transfer: Use gas-tight syringes or cannulas for transferring solutions of the compound. For solids, perform transfers in the glovebox or under a positive pressure of inert gas.

-

Solvent Choice: Use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas for 30-60 minutes or by using a freeze-pump-thaw technique for more rigorous applications.

-

Reaction Setup: Assemble the reaction apparatus under a positive flow of inert gas. Seal the vessel with septa and use needles for any subsequent additions.

-

Work-Up: If an aqueous work-up is required, use deoxygenated water. Minimize the time the compound is exposed to the aqueous phase and air. When using a rotary evaporator, the vacuum exhaust should be passed through a bleach trap to neutralize volatile thiols.[7]

Caption: Recommended workflow for handling this compound.

Recommended Storage Conditions

Trustworthiness: Proper storage is the first line of defense against degradation. The following conditions create a self-validating system where the material's integrity is maintained between uses.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Inert Gas (Argon preferred) | Prevents oxidative degradation by excluding atmospheric oxygen.[4][5] |

| Container | Amber glass vial with a Teflon-lined cap | Protects from light (photolytic degradation) and ensures an airtight seal. |

| Procedure | Flush the vial headspace with argon before sealing. | Displaces any air that entered during handling.[4] |

Protocol for Decontamination and Disposal

Expertise: Thiols possess a potent and unpleasant odor.[8] The most effective method for odor neutralization and waste quenching is oxidative treatment with a bleach (sodium hypochlorite) solution, which converts the thiol to non-volatile and less odorous sulfonate salts.

-

Waste Quenching: All liquid waste containing the thiol should be slowly added to a stirred, excess solution of household bleach (approx. 5-10% sodium hypochlorite) in a designated waste container within a fume hood.

-

Glassware Decontamination: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone) into the bleach waste container. Then, fully submerge the glassware in a dedicated plastic tub containing a 1:1 mixture of bleach and water.[7] Allow to soak for at least 12-24 hours to ensure complete oxidation of any residual thiol.[7][8]

-

Solid Waste: Contaminated items like gloves, paper towels, and silica gel should be sealed in a plastic bag and then placed in a labeled hazardous waste container.[8]

Analytical Characterization and Stability Assessment

A robust analytical strategy is essential for confirming the identity, purity, and stability of this compound.

Methods for Structural Confirmation and Purity

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the core structure. Key signals would include the proton of the thiol group (-SH), the diastereotopic protons on the pyrrolidinone ring, and the N-H proton.

-

Mass Spectrometry (MS): Provides the molecular weight (117.17 Da) and fragmentation patterns that confirm the structure.[2][3] The presence of a peak at M+2 corresponding to the disulfide dimer is a common indicator of sample oxidation.

-

Chiral High-Performance Liquid Chromatography (HPLC): Necessary to confirm enantiomeric purity and separate the (S)- from the (R)-enantiomer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Will show characteristic absorptions for the N-H and C=O (amide) bonds of the lactam and the S-H bond of the thiol.

Protocol for a Forced Degradation Study

Authoritative Grounding: A forced degradation study, conducted according to principles outlined in ICH guidelines, is a systematic way to identify potential degradation pathways and develop stability-indicating analytical methods.[9]

Objective: To intentionally degrade the sample under controlled stress conditions and analyze the resulting mixture to identify major degradants.

Methodology:

-

Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Stress Conditions: Expose each sample to one of the following conditions. A control sample is kept at 2-8 °C in the dark.

-

Acidic: Add 0.1 M HCl; incubate at 60 °C for 24 hours.

-

Basic: Add 0.1 M NaOH; incubate at 60 °C for 24 hours.

-

Oxidative: Add 3% H₂O₂; incubate at room temperature for 24 hours.

-

Thermal: Incubate at 80 °C for 48 hours (as a solid and in solution).

-

Photolytic: Expose to a calibrated light source (ICH Q1B) for a specified duration.

-

-

Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples, including the control, by a suitable stability-indicating method (e.g., reverse-phase HPLC with UV and MS detection).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks (degradants). Use MS to propose structures for the major degradants.

Caption: Workflow for a forced degradation study.

Expected Outcomes:

| Stress Condition | Expected Major Degradant(s) | Primary Pathway |

| Oxidative | Disulfide dimer, Sulfinic/Sulfonic acids | Thiol Oxidation |

| Basic/Acidic | Ring-opened amino acid | Lactam Hydrolysis |

| Thermal | Disulfide dimer (if air present) | Thiol Oxidation |

| Photolytic | Potentially radical-mediated products | Photodegradation |

Conclusion

This compound is a synthetically attractive molecule due to its chiral pyrrolidinone core and reactive thiol handle. However, its utility is intrinsically linked to an appreciation of its primary stability liability: the rapid air-oxidation of the thiol group to form a disulfide dimer. Secondary degradation via lactam hydrolysis can occur under harsh pH conditions.

Successful application of this compound in research and development hinges on the strict implementation of protocols for handling under inert atmosphere, proper storage conditions, and effective decontamination. By employing the systematic analytical and handling workflows detailed in this guide, researchers can ensure the integrity of their material, leading to more reliable, reproducible, and safe scientific outcomes.

References

-

How to Work with Thiols-General SOP. (n.d.). Department of Chemistry: University of Rochester. Retrieved from [Link]

-

4-MERCAPTO-2-PYRROLIDINONE, (4S)-. (n.d.). gsrs.ncats.nih.gov. Retrieved from [Link]

-

Handling thiols in the lab. (2013, October 4). Reddit. Retrieved from [Link]

-

Preparation and Reactions of Thiols. (2023, April 30). JoVE. Retrieved from [Link]

- Guin, A., Deswal, S., Harariya, M. S., & Biju, A. T. (2024). Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. Chemical Science, 15(27), 10185-10190.

-

Synthesis of (2S,4S)-4-mercapto-2-(4-methylpiperazin-1-yl)methyl-1-(4-nitrobenzyloxycarbonyl)pyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Synthesis of (2S,4S)-4-mercapto- 1-(4-nitrobenzyloxycarbonyl)-2-[(2-ureidoethyl)oxymethyl]pyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]

-

Guin, A., Deswal, S., Harariya, M. S., & Biju, A. T. (2024). Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. RSC Publishing. Retrieved from [Link]

- Hallam, H. E., & Jones, C. M. (1969). Structures of cyclic amides. Part III. Thio- and seleno-lactams. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1033-1037.

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2021). MDPI. Retrieved from [Link]

-

(R)-4-Mercapto-2-pyrrolidone. (n.d.). PubChem. Retrieved from [Link]

-

Links - Stabilis 4.0. (n.d.). Stabilis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. (R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Video: Preparation and Reactions of Thiols [jove.com]

- 6. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]

- 7. How To [chem.rochester.edu]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. Links - Stabilis 4.0 [stabilis.org]

An In-depth Technical Guide to the Role of the Thiol Group in (S)-4-Mercapto-2-pyrrolidinone Reactivity

Abstract

(S)-4-Mercapto-2-pyrrolidinone is a chiral heterocyclic compound that merges the structurally significant pyrrolidinone scaffold with the highly reactive thiol functional group. The pyrrolidinone ring is a privileged structure in medicinal chemistry, found in numerous pharmaceuticals due to its favorable physicochemical properties and ability to form key interactions with biological targets.[1][2] The thiol group, or sulfhydryl group, imparts a unique and versatile reactivity profile, making it a focal point for chemical modification and a key player in the molecule's biological activity.[3] This technical guide provides an in-depth analysis of the thiol group's role in the reactivity of this compound, exploring its nucleophilicity, redox behavior, and participation in conjugate additions. We will dissect the causality behind experimental choices, provide validated protocols, and contextualize this reactivity within the landscape of drug development and scientific research.

Introduction: A Synthesis of Structure and Function

The chemical personality of a molecule is dictated by the interplay of its constituent parts. In this compound, we observe the convergence of a rigid, chiral lactam framework with a flexible, nucleophilic thiol group. Understanding this molecule requires an appreciation for both components.

The Pyrrolidinone Core: A Privileged Scaffold

The five-membered pyrrolidinone ring system is a cornerstone of modern drug discovery.[1] Its prevalence is due to several advantageous features:

-

Structural Rigidity: The cyclic structure reduces conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets.

-

Chirality: The presence of stereocenters, such as the C4 position in this molecule, allows for precise three-dimensional arrangements of functional groups to optimize pharmacophore presentation.[1]

-

Hydrogen Bonding: The lactam moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling critical interactions with protein active sites.

-

Favorable Physicochemical Properties: Pyrrolidinone-containing molecules often exhibit good solubility and metabolic stability. A well-known example is 2-Pyrrolidone, a simple lactam that is miscible with water.[4]

The Thiol Group: A Nucleophilic Powerhouse

The thiol (-SH) group is the sulfur analog of an alcohol's hydroxyl group and is a hub of chemical reactivity.[5][6] Its properties are central to the utility of this compound:

-

Acidity and Nucleophilicity: Thiols are generally more acidic than their alcohol counterparts.[5] Deprotonation yields a thiolate anion (RS⁻), which is an exceptionally potent nucleophile due to the high polarizability of the large sulfur atom.[3][7] This makes the thiol group highly reactive towards a wide range of electrophiles.

-

Redox Activity: The thiol group can be readily oxidized to form a disulfide bond (S-S). This reversible thiol-disulfide interconversion is a fundamental process in biochemistry, critical for protein folding and cellular redox regulation.[6]

-

Metal Chelation: As a 'soft' ligand, the thiol group has a high affinity for 'soft' metal ions, a property exploited in chelation therapy for heavy metal toxicity.[3]

Physicochemical Properties of this compound

A foundational understanding of a molecule's physical and chemical properties is essential for designing experiments and interpreting results.

| Property | Value | Source |

| Molecular Formula | C₄H₇NOS | [8][9] |

| Molecular Weight | 117.17 g/mol | [8][9] |

| IUPAC Name | (4S)-4-sulfanylpyrrolidin-2-one | [8] |

| CAS Number | 184759-58-8 | [8] |

| Chirality | (S)-enantiomer | [8] |

| pKa (Thiol Group) | ~8-10 (Estimated) | [5] |

Note: The pKa is an estimation based on typical alkyl thiols. The electron-withdrawing nature of the nearby lactam carbonyl group may slightly lower this value.

Nucleophilic Reactivity: S-Alkylation and Thioether Formation

The high nucleophilicity of the thiolate anion is arguably the most significant feature of the thiol group's reactivity.[7] This is readily demonstrated in S-alkylation reactions, where the sulfur atom attacks an electrophilic carbon to form a stable thioether linkage.

Mechanism and Causality

The reaction proceeds via an Sₙ2 mechanism. The choice of a basic catalyst is critical; its role is to deprotonate the thiol (pKa ~8-10) to generate the far more nucleophilic thiolate anion. A weak base like triethylamine (TEA) or sodium bicarbonate is often sufficient to shift the equilibrium towards the thiolate, initiating the reaction without causing unwanted side reactions with the lactam ring. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus maximizing its reactivity.

Caption: S-Alkylation via an Sₙ2 mechanism.

Experimental Protocol: S-Alkylation with Benzyl Bromide

This protocol describes a representative S-alkylation reaction. The choice of benzyl bromide as the electrophile is illustrative; it is reactive and the resulting product can be easily monitored by techniques like TLC (due to the UV-active benzene ring) and NMR.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Triethylamine (TEA) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Hexane (for chromatography)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath. This is a precautionary measure to control the initial exotherm upon base and electrophile addition.

-

Add triethylamine (TEA) dropwise to the solution with stirring. Stir for 15 minutes to ensure complete formation of the thiolate anion.

-

Add benzyl bromide dropwise. The reaction is often mildly exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash with brine to remove residual DMF and salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (4S)-4-(benzylthio)pyrrolidin-2-one.

Redox Chemistry: The Thiol-Disulfide Interconversion

A hallmark of thiol chemistry is the propensity to undergo oxidation to form disulfide bridges.[6] This reaction is facile and can often occur simply upon exposure to atmospheric oxygen, particularly under basic conditions.

Mechanism and Causality

The oxidation of a thiol to a disulfide involves the formation of a new sulfur-sulfur bond and the loss of two protons and two electrons. Mild oxidizing agents are sufficient for this transformation. In the case of air oxidation, molecular oxygen acts as the electron acceptor. The reaction is often catalyzed by trace metal ions and proceeds through a radical mechanism or via the thiolate anion. This self-validating system requires careful handling of thiol-containing compounds to prevent unwanted dimerization, often by storage under an inert atmosphere or at low pH.

Caption: General workflow for thiol oxidation to a disulfide.

Experimental Protocol: Air Oxidation to the Corresponding Disulfide

This protocol illustrates a simple method for disulfide formation, relying on air as the oxidant in a basic medium.

Materials:

-

This compound (1.0 eq)

-

1 M Sodium hydroxide (NaOH) solution

-

Methanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve this compound in methanol in an open beaker.

-

Add a catalytic amount of 1 M NaOH solution (e.g., 0.1 eq) to raise the pH and promote thiolate formation.

-

Stir the solution vigorously, open to the atmosphere, for 12-24 hours. The progress can be monitored by TLC or by using Ellman's reagent to test for the disappearance of free thiol.

-

Once the reaction is complete, neutralize the solution with 1 M HCl to pH ~7.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude disulfide product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Conjugate Addition: The Michael (Thiol-Ene) Reaction

The thiol group readily participates in conjugate (1,4-) addition reactions with α,β-unsaturated carbonyl compounds, a transformation known as the Michael addition or, more broadly, a thiol-ene reaction.[7][10] This reaction is a powerful tool for C-S bond formation.

Mechanism and Causality

The reaction is typically catalyzed by a base, which generates the nucleophilic thiolate. The thiolate then attacks the β-carbon of the Michael acceptor, pushing the electron density through the conjugated system to the oxygen atom, forming an enolate intermediate. This enolate is then protonated by a proton source (often the solvent or the conjugate acid of the base) to yield the final 1,4-adduct. This reaction is highly efficient and atom-economical, making it a "click chemistry" process.[10]

Caption: Base-catalyzed Michael addition mechanism.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

This protocol details the addition of the thiol to a simple, reactive Michael acceptor.

Materials:

-

This compound (1.0 eq)

-

Methyl vinyl ketone (1.05 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

Ethanol

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Suspend this compound and potassium carbonate in ethanol in a round-bottom flask.

-

Cool the mixture to 0 °C.

-

Add methyl vinyl ketone dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the consumption of the starting thiol.

-

Once complete, filter off the potassium carbonate and wash the solid with a small amount of ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Purify by column chromatography on silica gel as needed.

Influence of the Pyrrolidinone Ring on Thiol Reactivity

The pyrrolidinone ring is not merely a passive scaffold; it exerts electronic and steric influences on the C4 thiol group. The lactam carbonyl group is electron-withdrawing via induction, which can slightly increase the acidity (lower the pKa) of the thiol proton compared to a simple alkyl thiol. This facilitates the formation of the reactive thiolate anion, potentially accelerating base-catalyzed reactions. Conversely, the ring structure may impose some steric hindrance, although this is generally minimal at the C4 position.

Implications in Drug Discovery and Development

The predictable and versatile reactivity of the thiol group in this compound makes it a valuable building block in medicinal chemistry.

-

Covalent Inhibitors: The nucleophilic thiol can be used to target and form covalent bonds with electrophilic residues (like cysteine via disulfide exchange or Michael addition) in protein active sites, leading to potent and long-lasting inhibition.

-

Prodrug Design: The thiol group can be masked with a cleavable protecting group to improve drug delivery or stability. For example, a thioester can be synthesized that is later hydrolyzed in vivo to release the active thiol-containing drug.[11]

-

Antioxidant and Radioprotective Agents: Thiols can act as radical scavengers and reducing agents, helping to mitigate oxidative stress.[3][12] This property is central to the mechanism of many antioxidant and radioprotectant drugs.

Conclusion

The thiol group is the central determinant of the chemical reactivity of this compound. Its high nucleophilicity, susceptibility to oxidation, and ability to undergo conjugate additions provide a rich chemical toolbox for researchers. By understanding the mechanisms behind these transformations and employing validated experimental protocols, scientists can effectively harness the unique properties of this molecule for applications ranging from fundamental organic synthesis to the development of novel therapeutics. The interplay between the reactive thiol and the privileged pyrrolidinone scaffold ensures that this compound and its derivatives will remain a subject of interest in the scientific community.

References

- Atkuri, K. R., & Cowan, T. M. (2021).

- Kotańska, M. (n.d.).

- Atkuri, K. R., & Cowan, T. M. (2021).

- Unknown Author. (n.d.). The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates.

- Cavaca, L. A. S., et al. (2022). Importance of thiol in drug development.

- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Thiol Group on the Chlorothiazole Ring. Benchchem.

- Wikipedia. (n.d.). Thiol-ene reaction. Wikipedia.

- Unknown Author. (n.d.). Reactions of Thiols.

- Reusch, W. (n.d.). Heterocyclic Compounds. MSU chemistry.

- Kumar, A., et al. (2023).

- gsrs. (n.d.). 4-MERCAPTO-2-PYRROLIDINONE, (4S)-. gsrs.

- PubChem. (n.d.). (R)-4-Mercapto-2-pyrrolidone. PubChem.

- Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Unknown Source.

- Wikipedia. (n.d.). Thiol. Wikipedia.

- LibreTexts. (2021). 6.8: Thiols (Mercaptans). Chemistry LibreTexts.

- Wikipedia. (n.d.). 2-Pyrrolidone. Wikipedia.

- Saeed, G., et al. (2014). EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND ITS DERIVATIVES. World Journal of Pharmaceutical Research.

- Sigma-Aldrich. (n.d.). Thiols. Sigma-Aldrich.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. (R)-4-Mercapto-2-pyrrolidone | C4H7NOS | CID 10486831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendancy of the Pyrrolidinone Scaffold: A Technical Guide to the Discovery and Evolution of a Cornerstone in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds has been a central theme in modern organic synthesis, driven by the often dramatically different physiological activities of stereoisomers. Within the arsenal of synthetic methodologies, the use of chiral auxiliaries remains a robust and reliable strategy for controlling stereochemistry. This in-depth technical guide chronicles the discovery and historical development of a particularly influential class: pyrrolidinone-based chiral auxiliaries. From their conceptual origins in the rich chirality of the amino acid pool to their refinement into highly predictable and versatile synthetic tools, we will explore the key scientific milestones, the mechanistic underpinnings of their stereodirecting power, and their enduring impact on the synthesis of complex molecules. This guide will provide both a historical narrative and practical, field-proven insights into the application of these indispensable reagents.

The Genesis of an Idea: Leveraging Nature's Chirality

The fundamental principle of a chiral auxiliary is the temporary incorporation of a chiral moiety onto a prochiral substrate to diastereoselectively guide a bond-forming reaction. This strategy elegantly translates the challenge of controlling enantioselectivity into the more manageable task of separating diastereomers. The pyrrolidine ring, a five-membered saturated heterocycle, emerged as a privileged scaffold for the design of such auxiliaries, largely due to its conformational rigidity and the ready availability of enantiopure starting materials from the "chiral pool," most notably the amino acid (S)-proline and its derivatives.

Early Forays and the Rise of Proline-Derived Auxiliaries

While the concept of chiral auxiliaries was introduced in the 1970s, the late 1970s and early 1980s witnessed a surge in the development of practical and highly effective reagents. A pivotal moment in the history of pyrrolidine-based auxiliaries was the work of E. J. Corey and Dieter Enders in 1976, which led to the development of the now-famous SAMP/RAMP hydrazone methodology.[1] Although not strictly a pyrrolidinone, the foundational auxiliary, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP), is a direct descendant of (S)-proline and set the stage for the dominance of this scaffold.

The Pillars of Pyrrolidinone Auxiliaries: Two Foundational Systems

The widespread adoption of pyrrolidinone-based chiral auxiliaries can be largely attributed to the development of two exceptionally robust and versatile systems: the Enders SAMP/RAMP hydrazones and the Evans oxazolidinones.

Enders' SAMP/RAMP Auxiliaries: Mastering Azaenolate Chemistry

Pioneered by Dieter Enders, the SAMP/RAMP auxiliaries revolutionized the asymmetric α-alkylation of ketones and aldehydes.[1][2] Derived from (S)- and (R)-proline respectively, (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are chiral hydrazines that react with carbonyl compounds to form chiral hydrazones.

Mechanism of Stereocontrol:

The remarkable stereoselectivity of the SAMP/RAMP method stems from a highly organized, chelated transition state. Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the hydrazone forms a rigid lithium azaenolate. X-ray crystallography and spectroscopic evidence suggest a transition state where the lithium cation is chelated by both the azaenolate nitrogen and the oxygen of the methoxymethyl side arm.[3] This chelation, combined with the steric bulk of the pyrrolidine ring, effectively blocks one face of the azaenolate, directing the incoming electrophile to the opposite face with high fidelity.

Diagram 1: Logical Workflow for SAMP/RAMP Asymmetric Alkylation

A schematic overview of the key steps in an asymmetric alkylation reaction using Enders' SAMP/RAMP auxiliaries.

Experimental Protocol: Asymmetric α-Alkylation of 3-Pentanone using SAMP

The following is a representative protocol adapted from Organic Syntheses.[4]

-

Hydrazone Formation: A mixture of (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) (3.9 g, 30 mmol) and 3-pentanone (3.79 mL, 36 mmol) is heated at 60 °C under an argon atmosphere overnight. The crude product is then purified by distillation to yield the 3-pentanone SAMP hydrazone.

-

Azaenolate Formation and Alkylation: A solution of the purified hydrazone (3.6 g, 18 mmol) in anhydrous THF (50 mL) is cooled to -78 °C. A solution of lithium diisopropylamide (LDA) in THF is added dropwise, and the mixture is stirred for 4 hours at -78 °C. Ethyl iodide (1.7 mL, 21.6 mmol) is then added, and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

-